molecular formula C16H13Br2NO3 B3038189 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-75-2

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B3038189
CAS No.: 792947-75-2
M. Wt: 427.09 g/mol
InChI Key: WJYYUQBTZMBWFC-UHFFFAOYSA-N
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Description

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including bromine atoms, a formyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-formylphenol, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Formation of Phenoxy Acetate: The brominated product is then reacted with chloroacetic acid in the presence of a base to form the phenoxy acetate intermediate.

    Amidation: The final step involves the reaction of the phenoxy acetate with 3-methylaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: 2-(2,6-dibromo-4-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(2,6-dibromo-4-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. For example, if it is used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the formyl group could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dibromo-4-formylphenoxy)acetamide: Lacks the N-(3-methylphenyl) group.

    2-(4-formylphenoxy)-N-(3-methylphenyl)acetamide: Lacks the bromine atoms.

    2-(2,6-dibromo-4-hydroxyphenoxy)-N-(3-methylphenyl)acetamide: The formyl group is replaced with a hydroxyl group.

Uniqueness

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the combination of bromine atoms, a formyl group, and a phenoxy group, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c1-10-3-2-4-12(5-10)19-15(21)9-22-16-13(17)6-11(8-20)7-14(16)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYYUQBTZMBWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189319
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792947-75-2
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792947-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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